2-Hepten-4-one

Description

Properties

CAS No. |

4643-25-8 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(E)-hept-2-en-4-one |

InChI |

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |

InChI Key |

TXVAOITYBBWKMG-HWKANZROSA-N |

Isomeric SMILES |

CCCC(=O)/C=C/C |

Canonical SMILES |

CCCC(=O)C=CC |

boiling_point |

156.00 to 157.00 °C. @ 760.00 mm Hg |

density |

0.845-0.852 |

physical_description |

Colourless liquid; pungent aroma |

solubility |

slightly slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

2-Hepten-4-one chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Hepten-4-one (CAS No: 4643-25-8).[1] As an α,β-unsaturated ketone, this compound is of interest in flavor chemistry and as a potential building block in organic synthesis. This guide consolidates its known physicochemical properties, offers generalized experimental protocols for its synthesis and characterization, and presents structural and logical diagrams to facilitate understanding.

Chemical Structure and Isomerism

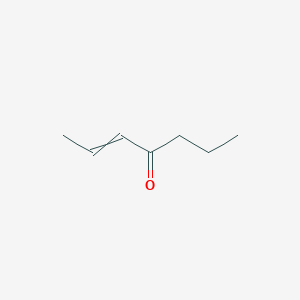

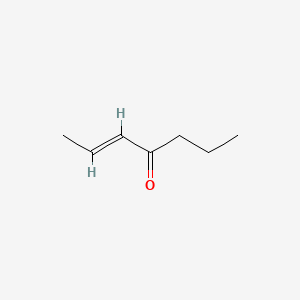

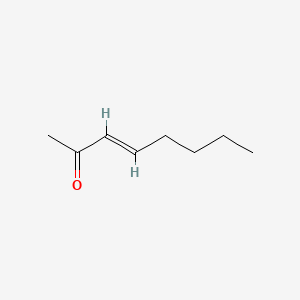

2-Hepten-4-one is a member of the enone class of organic compounds, characterized by a ketone functional group conjugated with a carbon-carbon double bond.[2] Its structure consists of a seven-carbon chain with a ketone at the 4-position and a double bond between carbons 2 and 3.

-

IUPAC Name : (2E)-hept-2-en-4-one[1]

-

Molecular Formula : C₇H₁₂O[3]

-

Synonyms : Hept-2-en-4-one, Propenyl propyl ketone[1]

The presence of the double bond allows for geometric isomerism, resulting in two stereoisomers:

-

(E)-2-Hepten-4-one (trans) : The more stable and common isomer where the alkyl groups are on opposite sides of the double bond.

-

(Z)-2-Hepten-4-one (cis) : The isomer where the alkyl groups are on the same side of the double bond.

This guide will primarily focus on the (E)-isomer, which is more frequently referenced in chemical literature.

Caption: 2D structure of (E)-2-Hepten-4-one.

Chemical and Physical Properties

The physicochemical properties of 2-Hepten-4-one are summarized below. These values are critical for designing synthetic routes, purification procedures, and analytical methods.

| Property | Value | Reference(s) |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless clear liquid | [4] |

| Odor/Flavor Profile | Ethereal, vegetable, asparagus-like | [5] |

| Boiling Point | 156.0 - 157.0 °C (@ 760 mm Hg) | [6] |

| Specific Gravity | 0.845 - 0.852 @ 25 °C | [5] |

| Refractive Index | 1.440 - 1.445 @ 20 °C | [5] |

| Flash Point | 52.22 °C (126.0 °F) | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol | [5] |

| logP (o/w) | 1.63 - 1.98 (Calculated) | [2][4] |

| Vapor Pressure | 2.70 mmHg @ 25 °C (Estimated) | [4] |

Experimental Protocols

Synthesis via Crossed Aldol Condensation

The synthesis involves the base-catalyzed reaction of butanal and 2-butanone (B6335102), followed by dehydration.

Reactants:

-

Butanal (Electrophile)

-

2-Butanone (Nucleophile, after enolate formation)

-

Base Catalyst (e.g., 10% Sodium Hydroxide)

-

Solvent (e.g., Ethanol/Water mixture)

Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone in an ethanol/water solvent mixture. Cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition : Slowly add an aqueous solution of sodium hydroxide (B78521) to the stirred ketone solution, maintaining the low temperature.

-

Controlled Addition : Add butanal dropwise from the dropping funnel to the cooled mixture over 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize self-condensation side reactions.[7]

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification : Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield 2-Hepten-4-one.

Characterization Protocols

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile compounds like 2-Hepten-4-one, providing both separation and structural identification.[6]

Methodology:

-

Sample Preparation : Prepare a dilute solution of the purified product (~10-100 µg/mL) in a volatile solvent like acetone (B3395972) or dichloromethane.[2][9]

-

GC Parameters :

-

Column : Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

-

Injector : 250 °C, with a split ratio of 20:1 to prevent column overloading.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Program : Initial temperature of 50 °C (hold for 2 min), then ramp at 10 °C/min to 250 °C (hold for 5 min).

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[9]

-

Mass Range : Scan from m/z 35 to 350.

-

Data Analysis : The resulting mass spectrum is compared against a library (e.g., NIST) for identification. The molecular ion peak (M+) should be observed at m/z 112, with characteristic fragmentation patterns for an enone.

-

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation : A neat sample is analyzed using a drop of the liquid between two NaCl plates or by using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions :

-

~1670-1710 cm⁻¹ : Strong absorption corresponding to the C=O stretch of an α,β-unsaturated ketone.[10][11]

-

~1630-1680 cm⁻¹ : Medium absorption from the C=C stretch, conjugated with the carbonyl.[10][11]

-

~2850-3000 cm⁻¹ : C-H stretching from the alkyl portions of the molecule.[10][11]

-

~3000-3100 cm⁻¹ : C-H stretching from the vinylic hydrogens on the double bond.[11]

-

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

Methodology:

-

Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected ¹H NMR Signals for (E)-2-Hepten-4-one :

-

~6.8 ppm : Doublet of triplets, 1H (vinylic H at C3).

-

~6.1 ppm : Doublet of quartets, 1H (vinylic H at C2).

-

~2.5 ppm : Triplet, 2H (CH₂ at C5).

-

~1.9 ppm : Doublet, 3H (CH₃ at C1).

-

~1.6 ppm : Sextet, 2H (CH₂ at C6).

-

~0.9 ppm : Triplet, 3H (CH₃ at C7).

-

-

Expected ¹³C NMR Signals :

-

~200 ppm : Carbonyl carbon (C4).

-

~145 ppm : Vinylic carbon (C3).

-

~130 ppm : Vinylic carbon (C2).

-

~40 ppm : Methylene carbon (C5).

-

~18 ppm : Methylene carbon (C6).

-

~18 ppm : Methyl carbon (C1).

-

~14 ppm : Methyl carbon (C7).

-

Logical Workflow and Visualization

The following diagram illustrates the general workflow from synthesis to final characterization for an α,β-unsaturated ketone like 2-Hepten-4-one.

References

- 1. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uoguelph.ca [uoguelph.ca]

- 3. 2-Hepten-4-one [webbook.nist.gov]

- 4. Aldol Condensation [organic-chemistry.org]

- 5. hmdb.ca [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. magritek.com [magritek.com]

- 9. memphis.edu [memphis.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

(E)-hept-2-en-4-one IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-hept-2-en-4-one, including its chemical identifiers, physical and chemical properties, and other relevant data for research and development purposes.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (E)-hept-2-en-4-one[1] |

| CAS Number | 4643-25-8[1][2][3] |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Synonyms | (2E)-hept-2-en-4-one, (E)-2-Hepten-4-one, propenyl propyl ketone |

Physicochemical Properties

| Property | Value |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

| Density | Not specified |

Further research is required to populate the physical properties of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

Information regarding the biological activity and associated signaling pathways of (E)-hept-2-en-4-one is currently limited. Researchers investigating the therapeutic potential or toxicological profile of this compound would need to conduct initial screening assays to determine its biological targets and mechanisms of action.

Logical Workflow for Compound Investigation

The following diagram outlines a general workflow for the investigation of a novel or under-characterized chemical compound like (E)-hept-2-en-4-one in a drug development context.

Caption: General workflow for chemical compound investigation in drug discovery.

References

An In-depth Technical Guide to 2-Hepten-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Hepten-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

2-Hepten-4-one is an organic compound classified as a ketone.[1] The fundamental molecular and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C7H12O | [2][3][4][5][6] |

| Molecular Weight | 112.17 g/mol | [2][6] |

| Alternate Molecular Weight | 112.1696 g/mol | [3][5] |

| IUPAC Name | (E)-hept-2-en-4-one | [2] |

| CAS Number | 4643-25-8 | [3][5] |

| Appearance | Colourless liquid | [2] |

| Aroma | Pungent | [2] |

Experimental Protocols

Materials:

-

Isobutyraldehyde

-

Aqueous sodium hydroxide (B78521) solution

-

Diethyl ether

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. Acetone and the aqueous sodium hydroxide solution are combined in the flask and cooled to 0-5 °C in an ice bath.[7]

-

Controlled Addition: Isobutyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate.[7]

-

Reaction: After the addition is complete, the reaction is allowed to stir at room temperature for 12-24 hours.[7]

-

Workup: The reaction mixture is neutralized with a dilute acid (e.g., HCl) until it is slightly acidic. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layer is washed with water and then with brine.[7]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[7]

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the final product.[7]

Analytical Methods

Gas chromatography is a common analytical technique used for the separation and analysis of 2-Hepten-4-one.[3][5]

Visualized Workflow: Synthesis and Competing Reactions

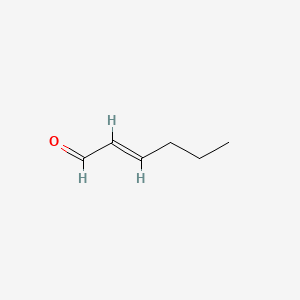

The following diagram illustrates the workflow for the synthesis of a heptenone derivative via aldol (B89426) condensation, including potential side reactions that can affect the yield of the desired product.

Caption: Synthesis workflow of a heptenone derivative showing the main reaction and potential side reactions.

References

- 1. Human Metabolome Database: Showing metabocard for (E)-4-Hepten-2-one (HMDB0031487) [hmdb.ca]

- 2. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hepten-4-one [webbook.nist.gov]

- 4. 2-Hepten-4-one, (2Z)- | C7H12O | CID 6431043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hepten-4-one [webbook.nist.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of (E)-2-Hepten-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Hepten-4-one, a key intermediate in various chemical syntheses. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~6.8 | dt | 1H | ~15.7, 6.9 | H-3 |

| ~6.1 | d | 1H | ~15.7 | H-2 |

| ~2.5 | t | 2H | ~7.4 | H-5 |

| ~1.9 | d | 3H | ~6.9 | H-1 |

| ~1.6 | sextet | 2H | ~7.4 | H-6 |

| ~0.9 | t | 3H | ~7.4 | H-7 |

Note: Data is predicted based on standard chemical shift values and coupling constants for similar structures.

¹³C NMR (Carbon NMR) Data [1]

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 200.5 | C-4 (C=O) |

| 147.9 | C-3 |

| 131.2 | C-2 |

| 41.8 | C-5 |

| 18.2 | C-1 |

| 17.5 | C-6 |

| 13.7 | C-7 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (alkane) |

| ~1675 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | Medium | C=C stretch |

| ~970 | Strong | =C-H bend (trans) |

Note: IR peak positions are based on typical values for α,β-unsaturated ketones and related structures.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 60 | [M - C₂H₅]⁺ |

| 71 | 100 | [M - C₃H₅O]⁺ or [C₄H₇O]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 43 | 95 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: Fragmentation pattern is predicted based on the structure of 2-Hepten-4-one and common fragmentation pathways for unsaturated ketones.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

-

Data Acquisition: Standard pulse sequences are used for data acquisition. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set to ensure good signal-to-noise and accurate integration (for ¹H NMR).

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of the neat liquid sample (2-Hepten-4-one) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and their wavenumbers recorded.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated inlet system or through the effluent of a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted mass spectrometry fragmentation pathway for 2-Hepten-4-one.

References

An In-depth Technical Guide on the Physical Properties of 2-Hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of key physical properties of 2-Hepten-4-one, a compound of interest in flavor and fragrance chemistry. The focus is on its boiling point and density, presented with clarity and precision for scientific and research applications.

Quantitative Data Summary

The physical properties of 2-Hepten-4-one are summarized in the table below. These values are critical for experimental design, process scale-up, and safety assessments.

| Physical Property | Value | Conditions |

| Boiling Point | 156.0 °C - 157.0 °C | @ 760.00 mm Hg |

| 74.0 °C - 75.0 °C | @ 12.00 mm Hg | |

| Density | 0.845 - 0.852 g/cm³ | @ 25.00 °C |

Note: The density is derived from specific gravity measurements, which are numerically equivalent to density in g/cm³ at the specified temperature.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as 2-Hepten-4-one.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and effective method for this determination is the capillary method.[1][3][4]

Methodology: Capillary Method

-

Sample Preparation: A small quantity (a few milliliters) of the liquid sample, in this case, 2-Hepten-4-one, is placed into a small-diameter test tube, often referred to as a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, which allows for slow and uniform heating.[1][3]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, the vapor pressure of the liquid increases. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]

-

Temperature Recording: The temperature at which this vigorous bubbling occurs is recorded as the boiling point of the liquid. For accuracy, it is also recommended to record the barometric pressure at the time of the experiment.[2]

2.2. Determination of Density

Density is defined as the mass of a substance per unit volume.[5] For liquids, this is typically measured using a pycnometer or a volumetric flask.

Methodology: Volumetric Flask Method

-

Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is weighed accurately on an analytical balance. This mass is recorded as W1.

-

Mass of Flask with Water: The flask is filled to its calibration mark with distilled water, and any excess is carefully removed. The flask is then reweighed, and this mass is recorded as W2. This step is for calibration if the precise volume is unknown.

-

Mass of Flask with Sample: The flask is emptied, thoroughly dried, and then filled to the calibration mark with the liquid sample (2-Hepten-4-one). The flask is weighed again, and this mass is recorded as W3.

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty flask (W1) from the mass of the flask filled with the liquid (W3). The density is then calculated by dividing the mass of the liquid by the known volume of the flask.[5]

Density (ρ) = (W3 - W1) / Volume of Flask

It is crucial to control the temperature during the measurement, as density is temperature-dependent.[5]

Logical Relationship Visualization

The following diagram illustrates the relationship between the chemical compound and its determined physical properties.

References

An In-depth Technical Guide to the Stereoisomers of 2-Hepten-4-one: (E) and (Z) Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 2-hepten-4-one, an α,β-unsaturated ketone. This document details their chemical and physical properties, methods for their synthesis and separation, and touches upon the biological relevance of related enone structures.

Chemical and Physical Properties

The (E) and (Z) isomers of 2-hepten-4-one share the same molecular formula (C₇H₁₂O) and molecular weight, but differ in the spatial arrangement of substituents around the carbon-carbon double bond, leading to distinct physical and spectroscopic properties.[1][2][3][4] A summary of their known properties is presented in Table 1.

| Property | (E)-2-Hepten-4-one | (Z)-2-Hepten-4-one |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [3] | 112.17 g/mol [2] |

| CAS Number | 32397-56-1[1] | 38397-37-4[2] |

| Appearance | Colorless liquid with a pungent aroma[3] | Not specified |

| Boiling Point | 156-157 °C at 760 mmHg[3] | Not specified |

| Density | 0.845-0.852 g/cm³[3] | Not specified |

| Refractive Index | 1.440-1.445[3] | Not specified |

| Kovats Retention Index (Standard non-polar) | 899[1][3] | 899, 902[2] |

| Kovats Retention Index (Standard polar) | 1232, 1260[3][4] | Not specified |

Experimental Protocols

The synthesis of 2-hepten-4-one stereoisomers can be achieved through various methods, with the Aldol condensation and Wittig reaction being two of the most common and versatile approaches.

Synthesis via Aldol Condensation

The Aldol condensation provides a direct route to α,β-unsaturated ketones through the reaction of an aldehyde and a ketone in the presence of a base or acid catalyst.[5][6] For the synthesis of 2-hepten-4-one, propanal and 2-butanone (B6335102) would be the starting materials. The stereoselectivity of the reaction can be influenced by the reaction conditions. Generally, thermodynamic control (e.g., higher temperatures, stronger bases) favors the formation of the more stable (E)-isomer.

Protocol for the Synthesis of (E)-2-Hepten-4-one:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butanone (1 equivalent) and propanal (1.2 equivalents) in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield predominantly (E)-2-hepten-4-one.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds with good stereochemical control.[7][8] To synthesize 2-hepten-4-one, a phosphorus ylide would react with an appropriate aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]

Protocol for the Stereoselective Synthesis of 2-Hepten-4-one:

-

Ylide Preparation (for Z-isomer):

-

Prepare the phosphonium (B103445) salt by reacting triphenylphosphine (B44618) with 1-bromopropane.

-

Treat the phosphonium salt with a strong, non-nucleophilic base (e.g., n-butyllithium) in an aprotic solvent like THF at low temperature to generate the non-stabilized ylide.

-

-

Ylide Preparation (for E-isomer):

-

To favor the (E)-isomer, a stabilized ylide is required. This can be achieved by using a phosphonium salt with an electron-withdrawing group, or by employing the Schlosser modification of the Wittig reaction.

-

-

Reaction with Carbonyl:

-

To the prepared ylide solution, add 2-oxobutanal (for the double bond at the 2-position) slowly at low temperature.

-

-

Work-up and Purification:

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation or chromatography.

-

Further purification by column chromatography will yield the desired stereoisomer of 2-hepten-4-one.

-

Separation of (E) and (Z) Isomers

A mixture of (E) and (Z)-2-hepten-4-one can be separated using chromatographic techniques.

Protocol for Chromatographic Separation:

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel as the stationary phase.

-

Dissolve the isomeric mixture in a minimal amount of a non-polar solvent (e.g., hexane).

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.

-

Collect fractions and analyze by TLC to identify the pure isomers.

-

-

Gas Chromatography (GC):

-

For analytical and small-scale preparative separation, gas chromatography is highly effective.

-

A polar capillary column (e.g., CP-WAX) will generally provide better separation of the geometric isomers than a non-polar column.[4]

-

Mandatory Visualizations

Synthesis and Separation Workflow for 2-Hepten-4-one Stereoisomers

Caption: General workflow for synthesis and separation.

Biological Activity and Relevance

While specific signaling pathways involving 2-hepten-4-one are not extensively documented in publicly available literature, the α,β-unsaturated ketone moiety (enone) is a well-known structural motif in many biologically active compounds. Enones can act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This mechanism of action is implicated in the activity of various natural products and synthetic drugs.

For instance, related enone-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The biological activity is often dependent on the stereochemistry of the molecule, which can influence its binding affinity to target proteins.

A related saturated ketone, 2-heptanone, has been identified as a volatile organic compound produced by hive-associated bacteria and is suggested to have a protective role against honey bee pathogens.[9] Although this does not directly describe a signaling pathway for 2-hepten-4-one, it highlights the potential for ketones of this size to have significant biological roles.

Further research into the specific biological targets and signaling pathways of the (E) and (Z) isomers of 2-hepten-4-one could be a promising area for drug discovery and development, particularly in exploring their potential as covalent inhibitors.

Logical Relationship of Enone Bioactivity

Caption: Enone structure and biological activity.

References

- 1. 2-Hepten-4-one, (E)- [webbook.nist.gov]

- 2. 2-Hepten-4-one, (2Z)- | C7H12O | CID 6431043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hepten-4-one [webbook.nist.gov]

- 5. 羟醛缩合反应 [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

Commercial availability and suppliers of 2-Hepten-4-one

An In-depth Technical Guide to 2-Hepten-4-one: Commercial Availability, Suppliers, and Synthetic Insights

Introduction

2-Hepten-4-one (CAS No: 4643-25-8) is an organic compound with the molecular formula C7H12O.[1][2][3] It is a colorless, clear liquid with an ethereal odor and is primarily used as a flavoring agent in the food industry.[4][5] For researchers, scientists, and professionals in drug development, 2-Hepten-4-one and its derivatives can serve as valuable chemical intermediates and building blocks for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, technical data, and potential synthetic methodologies.

Commercial Availability and Key Suppliers

2-Hepten-4-one is available from several chemical suppliers, though it is often listed for research and experimental use. The availability can range from small laboratory quantities to bulk orders, depending on the supplier.

Key Identified Suppliers:

-

BOC Sciences: A supplier of research chemicals, biochemicals, and a wide range of services for the pharmaceutical industry, including custom synthesis.[4]

-

Penta International Corporation: A company that provides chemistry-based solutions for various commercial applications, including flavorings and fragrances.[4]

-

Kingchem Laboratories: Lists 2-Hepten-4-one among its available chemicals.[4]

-

Parchem: A supplier of flavor and fragrance chemical compounds.[5]

It is important to note that while some suppliers list "2-Hepten-4-one," others may offer structurally related compounds like 5-Methyl-2-hepten-4-one, also known as Filbertone.[6] Researchers should verify the exact specifications with the supplier before purchase.

Technical Data

The physical and chemical properties of 2-Hepten-4-one are summarized below. Data is compiled from various supplier and chemical database sources.

General Properties

| Property | Value | Source(s) |

| CAS Number | 4643-25-8 | [1][2][3][4][5] |

| Molecular Formula | C7H12O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless clear liquid | [4][5] |

| Odor | Ethereal | [4] |

| Synonyms | (E)-hept-2-en-4-one, propenyl propyl ketone, ethyl ethylidene acetone | [1][4][5] |

Physical and Chemical Specifications

| Property | Value | Source(s) |

| Assay (Purity) | 98.00% to 100.00% (sum of isomers) | [4][5] |

| Specific Gravity | 0.845 to 0.852 @ 25°C | [4] |

| Refractive Index | 1.440 to 1.445 @ 20°C | [4] |

| Boiling Point | 156-157°C @ 760 mmHg; 74-75°C @ 12 mmHg | [4] |

| Flash Point | 52.22°C (126.00°F) TCC | [4] |

| Solubility | Soluble in alcohol; slightly soluble in water. | [4] |

Experimental Protocols: Synthetic Approaches

Conceptual Synthetic Pathway: Aldol (B89426) Condensation

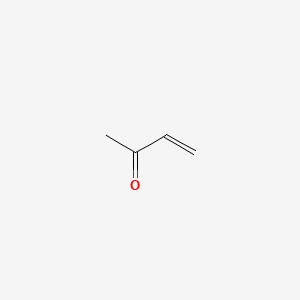

A common method for forming α,β-unsaturated ketones is the aldol condensation. A potential route to 2-Hepten-4-one could involve the reaction of butanal with acetone, followed by dehydration. However, controlling the regioselectivity of this reaction can be challenging.

A more controlled synthesis might involve the reaction of propanal with the enolate of 2-butanone. The resulting aldol addition product would then be dehydrated to yield 2-Hepten-4-one.

Example of a Related Synthesis: trans-4-Bromo-2-heptene

The synthesis of a related compound, trans-4-Bromo-2-heptene, has been described and involves the reaction of 2-heptene (B165337) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.[7] This highlights a potential starting material (2-heptene) that could be functionalized to produce 2-Hepten-4-one through subsequent oxidation and isomerization steps.

General Laboratory Procedure for a Related Reaction (Allylation):

A procedure for the conjugate allylation of α,β-unsaturated ketones using allyltrimethylsilane (B147118) and titanium tetrachloride has been documented.[8] While not a direct synthesis of 2-Hepten-4-one, it provides insight into the manipulation of similar chemical structures.

-

Reaction Setup: An α,β-unsaturated ketone is dissolved in a suitable solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cooled.

-

Addition of Reagents: Titanium tetrachloride is added, followed by the dropwise addition of a solution containing allyltrimethylsilane.

-

Reaction and Hydrolysis: The mixture is stirred at a low temperature and then hydrolyzed with water.

-

Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation.[8]

Visualizations

Chemical Procurement Workflow

The following diagram illustrates a typical workflow for procuring a research chemical like 2-Hepten-4-one.

Caption: A typical workflow for procuring research chemicals.

Conceptual Synthesis Pathway

This diagram shows a simplified, conceptual pathway for the synthesis of 2-Hepten-4-one via an aldol condensation reaction.

References

- 1. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-Hepten-4-one [webbook.nist.gov]

- 4. 2-hepten-4-one, 4643-25-8 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. 5-METHYL-2-HEPTEN-4-ONE | 81925-81-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Biological Potential of 2-Hepten-4-one Derivatives: A Landscape of Unexplored Therapeutic Applications

For Immediate Release

[City, State] – December 16, 2025 – The therapeutic potential of small molecule scaffolds is a cornerstone of modern drug discovery. Within the vast chemical space, α,β-unsaturated ketones, such as 2-hepten-4-one, represent a class of compounds with inherent reactivity that suggests a potential for diverse biological activities. However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of 2-hepten-4-one derivatives and their biological effects. While the parent compound is known as a flavoring agent, dedicated studies on the antimicrobial, cytotoxic, or anti-inflammatory properties of its analogues are notably absent from publicly accessible research.

This technical guide aims to address this knowledge gap by providing a foundational framework for researchers, scientists, and drug development professionals interested in investigating the potential biological activities of 2-hepten-4-one derivatives. Due to the limited availability of specific data on this particular chemical family, this document will draw upon established principles of medicinal chemistry and outline the standard experimental protocols and conceptual workflows necessary to embark on such an investigation.

Conceptual Framework for Investigating Biological Activities

The exploration of a novel class of compounds typically follows a structured workflow, beginning with synthesis and progressing through a cascade of biological assays. The following diagram illustrates a logical approach to screening 2-hepten-4-one derivatives for potential therapeutic applications.

Figure 1. A generalized workflow for the discovery and initial development of biologically active 2-hepten-4-one derivatives.

Postulated Biological Activities and Corresponding Experimental Protocols

Based on the chemical nature of the α,β-unsaturated ketone moiety, 2-hepten-4-one derivatives could plausibly exhibit a range of biological effects. This section outlines potential activities and the standard experimental protocols used to assess them.

Table 1: Potential Biological Activities and Standard Assays

| Biological Activity | Assay Type | Key Parameters Measured |

| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) |

| Disk Diffusion | Zone of Inhibition | |

| Cytotoxicity | MTT Assay | Cell Viability (IC50) |

| LDH Assay | Cell Membrane Integrity (Cytotoxicity) | |

| Anti-inflammatory | Griess Assay | Nitric Oxide (NO) Production in LPS-stimulated Macrophages |

| ELISA | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) |

Detailed Methodologies for Key Experiments

To facilitate future research in this area, detailed protocols for foundational in vitro assays are provided below.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity and is typically determined using the broth microdilution method.

Figure 2. Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 3. A schematic representation of the MTT assay workflow for determining the cytotoxicity of compounds.

Postulated Signaling Pathway Involvement

The electrophilic nature of the α,β-unsaturated ketone moiety suggests that 2-hepten-4-one derivatives could interact with cellular nucleophiles, such as cysteine residues in proteins. This could potentially modulate various signaling pathways. One such pathway of interest in inflammation and cellular stress is the Keap1-Nrf2 pathway.

Figure 4. A hypothetical mechanism of action for a 2-hepten-4-one derivative modulating the Keap1-Nrf2 antioxidant response pathway.

Future Directions

The field of medicinal chemistry is in constant need of novel scaffolds to address unmet medical needs. The derivatives of 2-hepten-4-one represent an untapped resource with the potential for a wide range of biological activities. It is our hope that this guide will serve as a catalyst for future research into this promising, yet underexplored, area of chemical biology. The systematic synthesis and screening of a library of 2-hepten-4-one analogues is a critical first step towards unlocking their therapeutic potential.

A Technical Guide to Simple α,β-Unsaturated Ketones in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simple α,β-unsaturated ketones, characterized by a conjugated enone system, are a pivotal class of organic compounds with significant applications in medicinal chemistry. Their unique electronic structure renders them susceptible to nucleophilic attack, a property that has been strategically exploited in the design of targeted covalent inhibitors. This guide provides an in-depth review of the synthesis, reactivity, and therapeutic applications of these compounds. It details common synthetic routes like the Claisen-Schmidt condensation, explores their reactivity via Michael addition, and examines their role in modulating key signaling pathways such as the Keap1-Nrf2 and protein kinase pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones are a class of organic compounds containing a carbonyl group conjugated with a carbon-carbon double bond. This arrangement results in a delocalized π-electron system that confers unique chemical reactivity. The core structure, often referred to as an enone, is a prominent feature in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] Their significance in drug development stems primarily from their ability to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[3][4] This capacity for covalent modification has led to the development of highly potent and selective enzyme inhibitors.[5]

Synthesis Methods

The synthesis of α,β-unsaturated ketones is well-established in organic chemistry, with several reliable methods available. The most prominent among these is the Claisen-Schmidt condensation, a base- or acid-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone.[1][6] This reaction is particularly valuable for its simplicity and the ability to generate a diverse library of chalcones (1,3-diphenyl-2-propen-1-ones), which are exemplary simple α,β-unsaturated ketones.[7] Other methods include the Wittig reaction, oxidation of allylic alcohols, and tandem hydration/condensation of alkynes with aldehydes.[8][9][10]

Chemical Reactivity: The Michael Addition

The characteristic reactivity of α,β-unsaturated ketones is dominated by their electrophilic nature at both the carbonyl carbon (C-1) and the β-carbon (C-3). While strong, hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), preferentially attack the β-carbon in a conjugate or Michael addition (1,4-addition).[11][12]

This reaction is of paramount importance in pharmacology. The formation of a stable carbon-sulfur bond between the enone "warhead" and a cysteine residue on a target protein can lead to irreversible or reversible covalent inhibition, depending on the electronics of the warhead.[3][4] This mechanism underpins the activity of many approved drugs and investigational compounds.

Applications in Drug Development as Covalent Inhibitors

The α,β-unsaturated ketone moiety is a privileged "warhead" in the design of targeted covalent inhibitors (TCIs).[5] By incorporating this reactive group into a scaffold that provides non-covalent binding affinity and selectivity for a target protein, researchers can achieve durable and potent inhibition.[13] This strategy offers several advantages, including increased biochemical efficiency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[14] Numerous FDA-approved drugs, particularly in oncology, utilize an α,β-unsaturated amide or ketone to covalently modify their targets, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[5][15]

Key Signaling Pathways Targeted

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[16] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and degradation.[17][18] Electrophilic compounds, including many α,β-unsaturated ketones, can react with highly reactive cysteine residues on Keap1.[19][20] This covalent modification induces a conformational change in Keap1, disrupting Nrf2 binding. Consequently, newly synthesized Nrf2 is free to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of protective genes.[16][19]

Covalent Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Covalent kinase inhibitors often utilize an α,β-unsaturated ketone or a related Michael acceptor to form a covalent bond with a non-catalytic cysteine residue located in or near the ATP-binding pocket.[13][15] This approach has proven highly successful for several reasons:

-

Selectivity : By targeting a poorly conserved cysteine, inhibitors can achieve high selectivity for the desired kinase over other closely related kinases.[5]

-

Potency : The formation of a covalent bond leads to irreversible inhibition, resulting in high potency and a durable pharmacodynamic effect.[13]

-

Overcoming Resistance : Covalent inhibitors can overcome certain forms of acquired drug resistance, such as the T790M mutation in EGFR.[4]

Representative Experimental Protocols

Synthesis Protocol: Claisen-Schmidt Condensation (Solvent-Free)

This protocol describes a solvent-free synthesis of a chalcone (B49325), adapted from literature procedures.[1]

-

Materials :

-

Substituted Benzaldehyde (B42025) (1.0 mmol)

-

Substituted Acetophenone (B1666503) (1.0 mmol)

-

Sodium Hydroxide (NaOH) pellet (approx. 0.2 g)

-

Mortar and Pestle

-

95% Ethanol (B145695) for recrystallization

-

-

Procedure :

-

Place the benzaldehyde and acetophenone derivatives in a clean porcelain mortar.[1]

-

Add one pellet of solid NaOH to the mortar.[1]

-

Grind the mixture vigorously with the pestle. The reaction mixture will typically liquefy and then solidify into a paste, often with a color change (e.g., to yellow).[1]

-

Continue grinding for approximately 10-15 minutes to ensure the reaction proceeds to completion.[1]

-

To the resulting paste, add ice-cold water and acidify carefully with dilute HCl until the pH is neutral (pH 7).[21]

-

Isolate the crude chalcone product by suction filtration, washing with cold water.[1]

-

Recrystallize the crude product from 95% ethanol to obtain pure chalcone crystals.[1]

-

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the covalent inhibition of a kinase.

-

Materials :

-

Recombinant Kinase Enzyme

-

Test Inhibitor (α,β-unsaturated ketone)

-

ATP (Adenosine triphosphate)

-

Substrate (peptide or protein specific to the kinase)

-

Assay Buffer (e.g., Tris-HCl with MgCl₂, DTT)

-

Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate Reader

-

-

Procedure :

-

Time-Dependent Inhibition (IC50 Shift Assay) :

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a multi-well plate, add the kinase enzyme to wells containing either the inhibitor dilutions or vehicle control (e.g., DMSO).

-

Incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 15, 30, 60, 120 minutes) at a set temperature (e.g., 25°C or 37°C). This pre-incubation allows for the covalent reaction to occur.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to all wells. The ATP concentration is typically at or near its Km value.

-

Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP produced or substrate phosphorylation).

-

Plot the kinase activity against the inhibitor concentration for each pre-incubation time point and calculate the IC50 value for each. A decrease in IC50 with increasing pre-incubation time is a hallmark of covalent inhibition.[22]

-

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for the synthesis and biological activity of simple α,β-unsaturated ketones (chalcones).

Table 1: Comparison of Yields for Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant A (Aldehyde) | Reactant B (Ketone) | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH, Ethanol, rt | 90-95 | [1] |

| 4-Nitrobenzaldehyde | Acetophenone | NaOH, Ethanol, rt | 85 | [23] |

| Benzaldehyde | Acetophenone | Sulfonic Acid Ionic Liquid | 85-94 | [7] |

| Various Aldehydes | Various Ketones | Ultrasonic Irradiation | 56-92 | [23] |

Table 2: In Vitro Anticancer Activity (IC50) of Representative Chalcone Derivatives

| Compound ID | Cell Line | Activity (IC50) | Notes | Reference |

| Chalcone Derivative 8 | DND41 (T-ALL) | 1.92 µM | Most effective in a series against T-cell growth. | [24][25] |

| Chalcone Derivative 2 | T47D (Breast Cancer) | 44.67 µg/mL | Methoxy substitution at ring B increased activity. | [26] |

| Bis-quinolinyl-chalcone 54 | RPMI-8226 (Leukemia) | 0.32 µM | Showed significant activity against leukemia cell lines. | [27] |

| Aminoguanidine Chalcone 58 | SMMC-7721 (Hepatocarcinoma) | 3.05 µM | Showed selectivity for human hepatocellular carcinoma cells. | [27] |

| EGFR Inhibitor 6b | A549 (Lung Cancer) | 5.5 µM | Exhibited broad-spectrum antitumor activity. | [28] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and cell lines.

Conclusion

Simple α,β-unsaturated ketones represent a versatile and powerful class of compounds for drug development. Their straightforward synthesis and well-understood reactivity make them attractive starting points for medicinal chemistry campaigns. The ability to act as covalent modifiers has enabled the successful targeting of key proteins in critical disease pathways, from oxidative stress regulation to oncogenic kinase signaling. As our understanding of covalent inhibition and target engagement deepens, the rational design of novel therapeutics based on this simple, yet potent, pharmacophore will continue to be a fruitful area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis [mdpi.com]

- 9. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

2-Hepten-4-one: A Technical Guide to its Role as a Volatile Organic Compound in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hepten-4-one, a volatile organic compound (VOC) belonging to the enone class of organic compounds, is a naturally occurring molecule with significance in the realms of food science and chemical ecology.[1] This technical guide provides a comprehensive overview of 2-hepten-4-one, focusing on its presence in nature, proposed biosynthetic pathways, and its established and potential roles in ecological interactions. The document summarizes available quantitative data, details relevant experimental protocols for its analysis, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Volatile organic compounds (VOCs) are critical mediators of biological interactions and contributors to the flavor and aroma profiles of various natural products. 2-Hepten-4-one (C7H12O) is one such VOC, characterized by its ethereal and pungent aroma.[1][2] While it is utilized as a flavoring agent in the food industry, its natural occurrence and ecological functions are areas of growing interest.[2] This guide aims to consolidate the current knowledge on 2-hepten-4-one in a technical format, providing a valuable resource for scientific and research applications.

Natural Occurrence and Quantitative Data

2-Hepten-4-one has been identified as a natural volatile constituent in certain plants. Notably, it has been detected, although not quantified, in asparagus (Asparagus officinalis).[1] A structurally related compound, 5-methyl-2-hepten-4-one, is a known component of roasted hazelnuts, contributing to their characteristic nutty and buttery aroma.

While data on the natural emission rates and concentrations of 2-hepten-4-one from biological sources are scarce, its use as a food additive provides some quantitative context for its organoleptic impact. The following table summarizes the typical usage levels of 2-hepten-4-one in various food categories.

Table 1: Usage Levels of 2-Hepten-4-one in Food Products

| Food Category | Average Usage Level (ppm) |

| Beverages | 1.00 |

| Ice Cream, Ices, etc. | 1.00 |

| Candy | 2.00 |

| Baked Goods | 2.00 |

| Gelatins, Puddings | 2.00 |

| Chewing Gum | - |

| Meats, Soups | - |

Source: The Good Scents Company

Biosynthesis of 2-Hepten-4-one

A specific, dedicated enzymatic pathway for the biosynthesis of 2-hepten-4-one has not been elucidated. However, it is widely accepted that many volatile ketones, including unsaturated ketones, are formed in nature through the oxidative degradation of polyunsaturated fatty acids (PUFAs).[2][3][4] This process, known as lipid peroxidation, can be initiated by enzymatic or non-enzymatic reactions.

The proposed biosynthetic pathway for 2-hepten-4-one likely involves the following key steps:

-

Formation of Lipid Hydroperoxides: Polyunsaturated fatty acids, such as linoleic acid or linolenic acid, undergo oxidation to form unstable lipid hydroperoxides. This can be catalyzed by lipoxygenase (LOX) enzymes or initiated by reactive oxygen species (ROS).[1]

-

Cleavage of Hydroperoxides: The lipid hydroperoxides are then cleaved, a reaction that can be catalyzed by hydroperoxide lyase enzymes or occur non-enzymatically, to produce a variety of volatile aldehydes and other fragments.

-

Formation of the Unsaturated Ketone: Subsequent reactions, potentially involving aldol (B89426) condensation and further oxidation of the initial aldehyde products, can lead to the formation of α,β-unsaturated ketones like 2-hepten-4-one.[5]

The following diagram illustrates a generalized pathway for the formation of volatile ketones from lipid peroxidation.

Caption: Generalized pathway of 2-Hepten-4-one biosynthesis.

Ecological Role of 2-Hepten-4-one

The ecological role of 2-hepten-4-one is not yet well-defined in scientific literature. However, based on the known functions of other volatile ketones in nature, several potential roles can be inferred.

Role in Plant-Insect Interactions

Volatile organic compounds are crucial for communication between plants and insects.[6] They can act as attractants for pollinators or as repellents for herbivores. When plants are damaged by herbivores, they often release a blend of VOCs, known as herbivore-induced plant volatiles (HIPVs), which can attract natural enemies of the herbivores, such as parasitic wasps.[6] Given that 2-hepten-4-one is a product of lipid peroxidation, a process often triggered by tissue damage, it is plausible that it could be a component of the HIPV blend in certain plant species, thereby playing a role in indirect plant defense.

Potential Role in Insect Communication

Insects extensively use chemical signals, or semiochemicals, for communication.[7] Ketones are a common class of compounds found in insect pheromones. For instance, 2-heptanone (B89624) serves as an alarm pheromone in honeybees and various ant species.[8][9] Alarm pheromones are released in response to a threat and can elicit behaviors such as aggression or dispersal in other members of the same species.[10][11] While there is no direct evidence of 2-hepten-4-one acting as a pheromone, its structural similarity to known insect semiochemicals suggests it could have a similar function in some insect species, potentially as an alarm pheromone or a component of a more complex pheromone blend.

The following diagram illustrates the potential signaling roles of 2-hepten-4-one in an ecological context.

Caption: Potential signaling pathways involving 2-Hepten-4-one.

Experimental Protocols

The analysis of volatile compounds like 2-hepten-4-one from natural matrices typically involves extraction and concentration followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for this purpose.

Protocol for HS-SPME-GC-MS Analysis of 2-Hepten-4-one

This protocol provides a general framework for the extraction and analysis of 2-hepten-4-one from a biological sample (e.g., plant tissue, insect homogenate). Optimization of parameters such as fiber coating, incubation time, and temperature may be required for specific sample matrices.

1. Sample Preparation:

- Homogenize a known weight of the biological sample (e.g., 1-5 g) in a suitable buffer or deionized water.

- Transfer the homogenate to a headspace vial (e.g., 20 mL).

- For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of 2-hepten-4-one or a structurally similar ketone not present in the sample).

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Equilibrate the sealed headspace vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

- Expose a conditioned SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under gentle agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.

- GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.

- Ramp: Increase to 150 °C at a rate of 5 °C/minute.

- Ramp: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Ion Source Temperature: 230 °C.

- Transfer Line Temperature: 280 °C.

4. Data Analysis:

- Identify 2-hepten-4-one by comparing its mass spectrum and retention time with those of an authentic standard.

- For quantitative analysis, construct a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

The following diagram outlines the experimental workflow for the analysis of 2-hepten-4-one.

Caption: Workflow for the analysis of 2-Hepten-4-one.

Conclusion

2-Hepten-4-one is a naturally occurring volatile organic compound with established use as a flavoring agent and a potential, though currently under-investigated, role in ecological interactions. Its likely origin from the lipid peroxidation of polyunsaturated fatty acids provides a basis for understanding its formation in various biological systems. While quantitative data on its natural concentrations and specific ecological functions are limited, the analytical methods for its detection and quantification are well-established. Further research into the biosynthesis and ecological signaling roles of 2-hepten-4-one will undoubtedly provide deeper insights into the complex chemical language of nature and may open new avenues for applications in agriculture and beyond. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha Beta Unsaturated Ketone: Formation & Reduction - Video | Study.com [study.com]

- 6. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Insect pheromones - Wikipedia [en.wikipedia.org]

- 9. srs.fs.usda.gov [srs.fs.usda.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. Insect alarm pheromones in response to predators: Ecological trade-offs and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hepten-4-one via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This application note provides a detailed protocol for the synthesis of 2-hepten-4-one, a valuable intermediate, through a base-catalyzed crossed aldol condensation (Claisen-Schmidt condensation) between propanal and 2-butanone (B6335102). In this reaction, the enolate of 2-butanone acts as the nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent dehydration of the initially formed β-hydroxy ketone yields the α,β-unsaturated ketone, 2-hepten-4-one.[1][2] Controlling the reaction conditions is crucial to favor the desired crossed product over self-condensation side products.

Reaction Principle

The base-catalyzed aldol condensation proceeds in several steps. First, a base, typically sodium hydroxide (B78521), removes an α-hydrogen from 2-butanone to form a resonance-stabilized enolate ion. This enolate then nucleophilically attacks the carbonyl carbon of propanal. The resulting alkoxide is protonated by the solvent (typically ethanol/water) to give a β-hydroxy ketone (4-hydroxy-3-methyl-2-pentanone). Under the reaction conditions, this aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, 2-hepten-4-one.

Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[3]

Materials:

-

Propanal (reagent grade)

-

2-Butanone (reagent grade)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 2-butanone (1.2 molar equivalents) in 95% ethanol.

-

Catalyst Addition: To this solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%). The amount of NaOH should be catalytic, typically 0.1 to 0.5 molar equivalents relative to the limiting reactant (propanal).

-

Reactant Addition: Cool the mixture in an ice bath. Slowly add propanal (1.0 molar equivalent) dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize self-condensation of propanal.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Neutralize the reaction mixture by slowly adding dilute hydrochloric acid until the solution is slightly acidic.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the organic phase using a rotary evaporator to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-hepten-4-one.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-hepten-4-one via aldol condensation. Please note that actual results may vary depending on the specific experimental conditions.

| Parameter | Value |

| Molar Ratio (2-Butanone:Propanal) | 1.2 : 1.0 |

| Catalyst | Sodium Hydroxide (NaOH) |

| Catalyst Loading | 0.2 molar equivalents |

| Solvent | 95% Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 60 - 75% |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 2-Hepten-4-one.

Caption: Mechanism of base-catalyzed aldol condensation for 2-Hepten-4-one synthesis.

References

Asymmetric Synthesis of Chiral 2-Hepten-4-one Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 2-hepten-4-one analogs, a class of molecules with significant potential in drug discovery and development. The methodologies presented focus on robust and highly enantioselective transformations, providing access to optically pure compounds for further biological evaluation.

Introduction

Chiral α,β-unsaturated ketones, such as 2-hepten-4-one and its derivatives, are valuable building blocks in organic synthesis. The presence of a stereocenter in these molecules can profoundly influence their biological activity, making their stereoselective synthesis a critical endeavor. These compounds are known to interact with biological systems through various mechanisms, including the modulation of signaling pathways involved in cellular stress responses. One such key pathway is the Keap1-Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative and electrophilic stress. The electrophilic nature of the α,β-unsaturated ketone moiety allows these molecules to act as Michael acceptors, reacting with nucleophilic residues in proteins like Keap1, leading to the activation of the Nrf2 transcription factor and the subsequent expression of antioxidant and detoxification genes.[1][2][3]

This document outlines two primary strategies for the asymmetric synthesis of chiral 2-hepten-4-one analogs: organocatalytic Michael addition of nitromethane (B149229) and enantioselective ketone reduction using an oxazaborolidine catalyst.

Signaling Pathway: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as α,β-unsaturated ketones, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[1][2][3][4][5][6][7][8][9][10]

Caption: The Keap1-Nrf2 signaling pathway activation by electrophiles.

Asymmetric Synthesis Methodologies

Two effective methods for the asymmetric synthesis of chiral 2-hepten-4-one analogs are presented below.

Organocatalytic Asymmetric Michael Addition of Nitromethane

This method utilizes a chiral organocatalyst to facilitate the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated ketone. A tert-leucine-derived chiral diamine has been shown to be effective in catalyzing the Michael addition of nitromethane to acyclic enones with high enantioselectivity.[11] This reaction provides access to chiral β-nitro ketones, which are versatile intermediates that can be further transformed.

Experimental Workflow:

Caption: Workflow for organocatalytic Michael addition.

Experimental Protocol:

A general procedure for the asymmetric Michael addition of nitromethane to an acyclic enone is as follows:

-

To a solution of the acyclic enone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add nitromethane (4.0 equiv).

-

Add the tert-leucine-derived chiral diamine catalyst (0.1 equiv) and a cocatalyst such as benzoic acid (0.1 equiv).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral β-nitro ketone.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Quantitative Data:

The following table summarizes representative data for the organocatalytic Michael addition of nitromethane to various acyclic enones, demonstrating the general applicability of this method to substrates similar to 2-hepten-4-one.[11]

| Entry | R¹ (in Enone) | R² (in Enone) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | Methyl | 48 | 85 | 96 |

| 2 | 4-Chlorophenyl | Methyl | 48 | 82 | 97 |

| 3 | 2-Naphthyl | Methyl | 72 | 75 | 95 |

| 4 | n-Propyl | Methyl | 60 | 78 | 94 |

| 5 | Isopropyl | Methyl | 96 | 65 | 92 |

Enantioselective Reduction of the Ketone

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source.[12][13][14][15] This method is particularly useful for the reduction of α,β-unsaturated ketones, as it selectively reduces the carbonyl group without affecting the double bond.

Experimental Workflow:

Caption: Workflow for enantioselective CBS reduction.

Experimental Protocol:

A general procedure for the enantioselective reduction of an α,β-unsaturated ketone is as follows:

-

To a solution of the α,β-unsaturated ketone (1.0 equiv) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere, cool the mixture to a low temperature (e.g., -78 °C).

-

Add a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1-0.2 equiv) in the same solvent.

-

Stir the mixture for a few minutes.

-

Slowly add a solution of a borane reagent (e.g., borane-dimethyl sulfide (B99878) complex or catecholborane, 1.0-1.8 equiv) to the reaction mixture.

-

Stir the reaction at the low temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of NH₄Cl or NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral allylic alcohol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Quantitative Data:

The following table presents representative data for the CBS reduction of various ketones, illustrating the high enantioselectivities achievable with this method for substrates analogous to 2-hepten-4-one.[16]

| Entry | Ketone Substrate | Catalyst | Time (min) | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | (S)-2 | 2 | 23 | 98 | 97 |

| 2 | Propiophenone | (S)-2 | 2 | 23 | 97 | 98 |

| 3 | 1-Tetralone | (S)-2 | 2 | 23 | 99 | 96 |

| 4 | 2-Chloroacetophenone | (S)-2 | 2 | 23 | 95 | 91 |

| 5 | Cyclohexyl methyl ketone | (S)-2 | 5 | 23 | 96 | 95 |

Conclusion